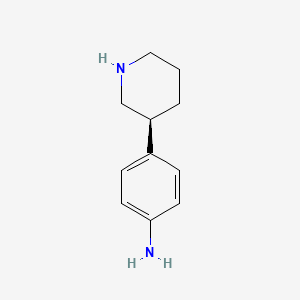![molecular formula C10H11NO2S B1460926 4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1171792-52-1](/img/structure/B1460926.png)
4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a fused thiophene and pyrrole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a pyrrole derivative in the presence of a suitable catalyst. For example, the reaction of 4-propylthiophene-2-carboxylic acid with pyrrole-2-carboxylic acid under acidic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene or pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the ring system .
Applications De Recherche Scientifique
4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in antiviral and anticancer therapies due to its ability to inhibit specific molecular targets.
Industry: The compound is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers
Mécanisme D'action
The mechanism of action of 4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of lysine-specific demethylases, which play a role in gene regulation by modifying histone proteins. This inhibition can lead to changes in gene expression, which may be beneficial in treating certain diseases such as cancer .
Comparaison Avec Des Composés Similaires
- 4-Methylthiopheno[3,2-b]pyrrole-5-carboxylic acid
- 4-Allylthiopheno[3,2-b]pyrrole-5-carboxylic acid
- 4-Benzylthiopheno[3,2-b]pyrrole-5-carboxylic acid
Comparison: Compared to its analogs, 4-propyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid exhibits unique properties due to the presence of the propyl group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets. For instance, the propyl group may enhance the compound’s ability to penetrate cell membranes, making it more effective in biological applications .
Propriétés
Numéro CAS |
1171792-52-1 |
|---|---|
Formule moléculaire |
C10H11NO2S |
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
4-propylthieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C10H11NO2S/c1-2-4-11-7-3-5-14-9(7)6-8(11)10(12)13/h3,5-6H,2,4H2,1H3,(H,12,13) |
Clé InChI |
XARGXCDLPFNXAH-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C=C1C(=O)O)SC=C2 |
SMILES canonique |
CCCN1C2=C(C=C1C(=O)O)SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-amino-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B1460846.png)
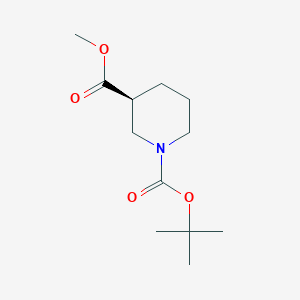

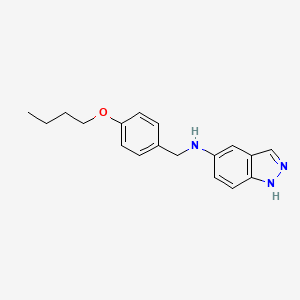

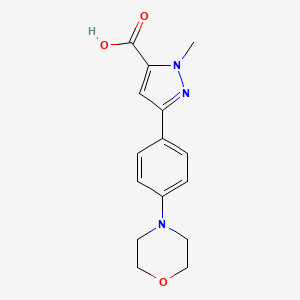

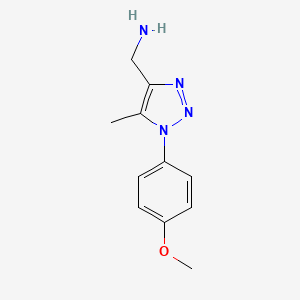
![1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460861.png)

